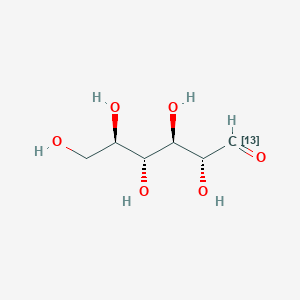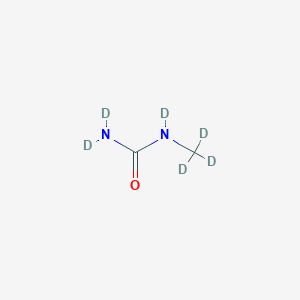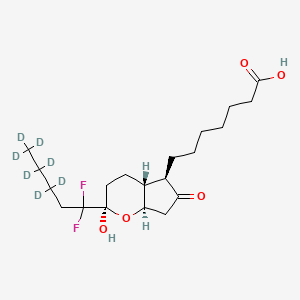
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal is a compound with the molecular formula C6H12O6. It is a type of polyhydroxy aldehyde, which means it contains multiple hydroxyl groups (-OH) and an aldehyde group (-CHO).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal can be achieved through various methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. For example, glucose can be oxidized using bromine water or nitric acid to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microorganisms such as bacteria and yeast can be genetically engineered to produce this compound through fermentation. These microorganisms are cultured in large bioreactors, where they convert glucose into the target compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a polyhydroxy alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces polyhydroxy alcohols.
Substitution: Produces esters or ethers depending on the substituent.
Scientific Research Applications
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties.
Industry: Used in the production of biodegradable polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes involved in carbohydrate metabolism. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzyme active sites, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
D-glucose: A simple sugar with a similar structure but lacks the specific isotopic labeling.
D-mannose: Another hexose sugar with a different arrangement of hydroxyl groups.
D-galactose: Similar to glucose but with a different configuration at one of the carbon atoms.
Uniqueness
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal is unique due to its specific isotopic labeling, which makes it valuable for tracing metabolic pathways and studying enzyme mechanisms. Its multiple hydroxyl groups also make it highly reactive and versatile for various chemical transformations .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-NGBFSFADSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)


![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)

![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)




![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)

